molecular formula C11H16N6O3S B2889659 N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide CAS No. 2097864-19-0

N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2889659
CAS No.: 2097864-19-0
M. Wt: 312.35
InChI Key: KRPNGMCAICNOFI-UHFFFAOYSA-N
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Description

N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide is a novel chemical entity designed for researchers investigating new therapeutic agents. This compound features a triazolo[4,3-a]pyrazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The integration of a sulfonamide group is a strategic design element, as this pharmacophore is present in many bioactive molecules and can significantly influence a compound's interaction with biological targets, potentially leading to enhanced efficacy and modified pharmacokinetic profiles . The specific molecular architecture of this compound suggests potential for application in multiple research domains. The triazolo[4,3-a]pyrazine core is a recognized scaffold in the development of antimicrobial agents, with some derivatives demonstrating potent activity against both Gram-positive and Gram-negative bacterial strains . Furthermore, related heterocyclic systems fused with triazine and sulfonamide groups have shown compelling cytotoxic and pro-apoptotic activity against various cancer cell lines in experimental models, including breast and colon cancers . These related compounds have been observed to modulate key cellular pathways, such as inhibiting the AKT-mTOR signaling axis, which plays a critical role in cell survival and proliferation . This makes this compound a compound of significant interest for exploratory research in oncology and infectious disease.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O3S/c1-20-11-10-15-14-9(17(10)7-4-12-11)8-13-21(18,19)16-5-2-3-6-16/h4,7,13H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPNGMCAICNOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide typically involves multiple steps, starting with the construction of the triazolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent functionalization introduces the methoxy group and the pyrrolidine sulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl compounds.

  • Reduction: Conversion to amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of triazolopyrazines include antidiabetic, anti-platelet aggregation, anti-fungal, anti-bacterial, anti-malarial, and anticonvulsant properties[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. These properties make it a candidate for drug discovery programs.

Medicine: Potential therapeutic applications include the treatment of diabetes, infections, and cardiovascular diseases. The compound's ability to inhibit specific enzymes or receptors can be harnessed for developing new medications.

Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural complexity and biological activity make it a valuable asset in the search for novel therapeutic agents.

Mechanism of Action

The mechanism by which N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Research Implications

  • Synthesis : Solvent-free conditions () or pyridine-mediated reactions () could be adapted for the target compound.
  • Characterization : ¹H/¹³C NMR and HRMS () are critical for confirming the sulfonamide and pyrrolidine groups.
  • Biological Screening : Prioritize kinase assays (EGFR, VEGFR) based on structural parallels to and .

Biological Activity

N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound exhibits diverse biological activities, particularly in the fields of antibacterial and antimalarial research. This article reviews its biological activity based on recent studies and findings.

Structural Overview

The compound features a triazolo-pyrazine core with a pyrrolidine sulfonamide moiety. The presence of the methoxy group enhances its solubility and may contribute to its biological activity.

This compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has been shown to inhibit:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The compound's mechanism involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .

Efficacy Data

The following table summarizes the antibacterial activity of the compound against selected strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLGood

These findings indicate that this compound has potential as an antibacterial agent.

Antimalarial Activity

Recent studies have explored the antimalarial potential of compounds related to this compound. Triazolo-pyrazine derivatives have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Research Findings

A study involving structural analogs found that certain triazolo-pyrazine sulfonamides exhibited promising antimalarial activity with IC50 values as low as 2.24 µM. The compounds were evaluated using molecular docking techniques to predict their interaction with falcipain-2, an enzyme crucial for the parasite's lifecycle .

Efficacy Data

Compound NameIC50 (µM)Target Enzyme
N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-...2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-...4.98Falcipain-2

These results suggest that derivatives of this compound could serve as lead compounds in antimalarial drug development.

Case Studies and Applications

Case Study 1: Antibacterial Screening

In a recent screening study involving a library of triazolo-pyrazine derivatives, this compound was identified as one of the most potent inhibitors against S. aureus and E. coli. The study utilized both in vitro assays and molecular modeling to ascertain binding affinities and structural interactions with bacterial targets.

Case Study 2: Antimalarial Drug Discovery

A collaborative research effort focused on developing new antimalarial agents led to the synthesis of several derivatives based on the triazolo-pyrazine scaffold. Among these, compounds similar to this compound showed significant inhibitory effects on Plasmodium falciparum in vitro and demonstrated favorable pharmacokinetic profiles in preliminary animal models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide, and what reaction conditions are critical for success?

  • Methodology :

  • Step 1 : Formation of the triazolo-pyrazine core via oxidative cyclization of hydrazine intermediates (e.g., using NaOCl in ethanol at room temperature for 3 hours to minimize side reactions) .
  • Step 2 : Functionalization of the core with a pyrrolidine-sulfonamide group via nucleophilic substitution or coupling reactions. Key conditions include anhydrous solvents (e.g., THF, DMF) and catalysts like Lewis acids to enhance regioselectivity .
  • Optimization : High-throughput screening (HTS) can identify optimal molar ratios and solvent systems, while continuous flow reactors improve reproducibility .
    • Critical Parameters : Temperature control (±2°C), solvent purity, and stoichiometric precision to avoid byproducts like unreacted sulfonyl chlorides .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Key Techniques :

  • NMR : 1H^1H NMR confirms methoxy (-OCH3_3) and pyrrolidine protons (δ 1.5–3.5 ppm). 13C^{13}C NMR identifies sulfonamide carbonyls (δ ~165 ppm) .
  • IR : Peaks at ~1150 cm1^{-1} (S=O stretching) and ~1600 cm1^{-1} (triazole C=N) validate functional groups .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 365.1322) and fragmentation patterns .
    • Data Interpretation : Cross-referencing spectral data with computational models (e.g., DFT) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolo-pyrazine derivatives?

  • Approach :

  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for targets like kinases or GPCRs, distinguishing true activity from assay artifacts .
  • Metabolic Profiling : LC-MS/MS screens for metabolites that may interfere with activity measurements (e.g., sulfonamide hydrolysis products) .
  • Structural Analog Comparison : Compare SAR across analogs (e.g., 3-methyl vs. 3-ethyl substituents) to identify substituents critical for activity .

Q. What strategies improve the yield of the sulfonamide coupling step in the synthesis of this compound?

  • Optimization Methods :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) or organic bases (DIPEA) to accelerate coupling .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolidine amine .
  • In Situ Monitoring : Use 31P^{31}P NMR or inline FTIR to track reaction progress and adjust stoichiometry dynamically .
    • Case Study : A 24-hour reflux in DMF with 1.2 eq. of sulfonyl chloride increased yield from 45% to 78% in analogous triazolo-pyridines .

Q. How do electronic and steric effects of substituents influence the compound’s pharmacokinetic properties?

  • SAR Insights :

  • Methoxy Group : Enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration due to increased polarity .
  • Pyrrolidine-sulfonamide : The sulfonamide’s electron-withdrawing effect stabilizes the triazole ring, improving metabolic stability in hepatic microsomal assays .
    • Computational Tools : Molecular dynamics simulations predict logP and CYP450 interaction profiles to guide substituent selection .

Key Considerations for Researchers

  • Advanced SAR : Focus on substituent effects using crystallography (e.g., Cambridge Structural Database) to map binding pocket interactions .

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